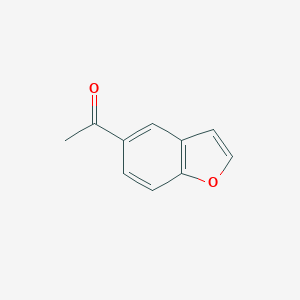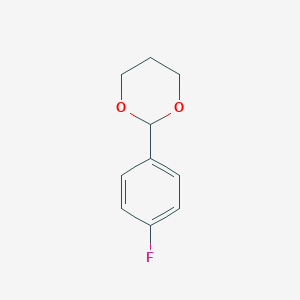
2-(4-Fluorophenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1,3-dioxane, also known as 4'-fluoro-3,4-methylenedioxyphenyl-2-propanone, is a chemical compound that belongs to the class of phenylpropanoids. This compound has gained significant interest in scientific research due to its potential therapeutic applications in treating various diseases.
Mechanism Of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,3-dioxane is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Fluorophenyl)-1,3-dioxane has a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of certain viruses. In addition, it has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(4-Fluorophenyl)-1,3-dioxane in lab experiments include its high potency, low toxicity, and relatively simple synthesis method. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-(4-Fluorophenyl)-1,3-dioxane. These include further studies on its mechanism of action, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in animal models of various diseases. In addition, there is a need for more research on the safety and toxicity of this compound, as well as its potential for drug-drug interactions.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-1,3-dioxane involves the reaction of 4-fluorobenzaldehyde with glyoxal in the presence of a base catalyst. The resulting product is then reduced using sodium borohydride to obtain 2-(4-Fluorophenyl)-1,3-dioxane.
Scientific Research Applications
2-(4-Fluorophenyl)-1,3-dioxane has been studied for its potential therapeutic applications in treating various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
CAS RN |
185246-53-1 |
|---|---|
Product Name |
2-(4-Fluorophenyl)-1,3-dioxane |
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H11FO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
InChI Key |
WCVRMVICELFYCB-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)F |
synonyms |
1,3-Dioxane,2-(4-fluorophenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



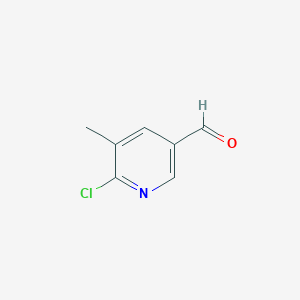
![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)



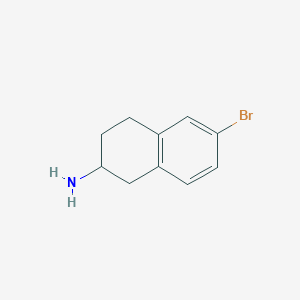

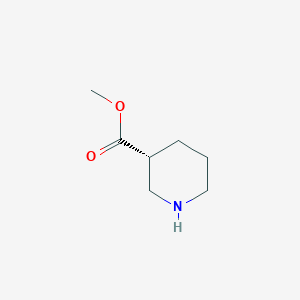
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)

![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)
![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
